1,4-Dioxaspiro[4.5]decane-7-carbonitrile
Overview
Description
1,4-Dioxaspiro[4.5]decane-7-carbonitrile is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring with a nitrile group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decane-7-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring . The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxaspiro[4The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The nitrile group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Similar structure but with the nitrile group at the 8th position.
1,4-Dioxaspiro[4.5]decane-8-carboxylate: Contains a carboxylate group instead of a nitrile group.
1,4-Dioxaspiro[4.5]decane-8-ol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
1,4-Dioxaspiro[4.5]decane-7-carbonitrile is unique due to the position of the nitrile group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCOLNXJGMGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856935 | |
Record name | 1,4-Dioxaspiro[4.5]decane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29647-99-2 | |
Record name | 1,4-Dioxaspiro[4.5]decane-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.